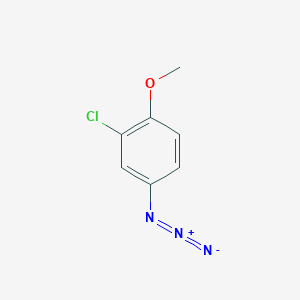

4-Azido-2-chloro-1-methoxybenzene

CAS No.:

Cat. No.: VC18030536

Molecular Formula: C7H6ClN3O

Molecular Weight: 183.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6ClN3O |

|---|---|

| Molecular Weight | 183.59 g/mol |

| IUPAC Name | 4-azido-2-chloro-1-methoxybenzene |

| Standard InChI | InChI=1S/C7H6ClN3O/c1-12-7-3-2-5(10-11-9)4-6(7)8/h2-4H,1H3 |

| Standard InChI Key | ZHEPXEZVCUINMH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)N=[N+]=[N-])Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-Azido-2-chloro-1-methoxybenzene features a benzene ring substituted with three functional groups:

-

Azido group (-N₃) at the 4-position, known for its high reactivity in cycloaddition reactions such as click chemistry .

-

Chlorine atom (-Cl) at the 2-position, imparting electron-withdrawing effects that influence regioselectivity in electrophilic substitutions .

-

Methoxy group (-OCH₃) at the 1-position, providing electron-donating resonance stabilization to the aromatic system .

The spatial arrangement of these groups creates a steric and electronic environment conducive to selective transformations. For instance, the azido group’s linear geometry and propensity for [3+2] cycloadditions make it a key participant in bioconjugation and polymer crosslinking .

Synthesis and Manufacturing Processes

Stepwise Synthesis Pathways

The synthesis of 4-Azido-2-chloro-1-methoxybenzene typically involves sequential functionalization of a pre-substituted benzene derivative. A plausible route includes:

-

Methoxylation: Introduction of the methoxy group via nucleophilic aromatic substitution (SNAr) on 2-chloro-1-nitrobenzene, followed by reduction to the amine and diazotization to yield 1-methoxy-2-chlorobenzene.

-

Azidation: Displacement of a leaving group (e.g., nitro or sulfonate) at the 4-position using sodium azide (NaN₃) in polar aprotic solvents like DMF or acetonitrile .

A study on analogous systems demonstrated that azidation proceeds efficiently under catalysis by boron trifluoride-diethyl etherate (BF₃·OEt₂), achieving yields >80% under mild conditions .

One-Pot Methodologies

Recent advances in azido-coumarin synthesis highlight the utility of benzotriazole-based activators. For example, 4-hydroxycoumarin derivatives were converted to azido analogs via in situ activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and subsequent displacement with NaN₃ . Adapting this protocol to 4-Azido-2-chloro-1-methoxybenzene could streamline production while minimizing isolation of reactive intermediates.

Chemical Reactivity and Functional Transformations

Click Chemistry Applications

The azido group in 4-Azido-2-chloro-1-methoxybenzene participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This reaction is pivotal in:

-

Bioconjugation: Tagging biomolecules with fluorescent probes or therapeutic agents .

-

Polymer Science: Creating crosslinked hydrogels with tunable mechanical properties .

Nucleophilic and Electrophilic Reactions

-

Nucleophilic Displacement: The chlorine atom at the 2-position undergoes substitution with amines or thiols, yielding derivatives with enhanced solubility or bioactivity .

-

Electrophilic Aromatic Substitution: The methoxy group directs incoming electrophiles to the para position relative to itself, enabling regioselective nitration or sulfonation .

Applications in Medicinal Chemistry

Antifungal Activity

Although direct studies on 4-Azido-2-chloro-1-methoxybenzene are lacking, structurally related imidazole-azide hybrids exhibit potent activity against Candida glabrata and azole-resistant fungal strains . The azido group may enhance membrane permeability or evade efflux pump mechanisms, a hypothesis supported by SAR studies on conazole derivatives .

Comparative Analysis of Azido-Chlorobenzene Derivatives

Future Directions and Research Opportunities

Expanding Synthetic Methodologies

Developing photoaffinity labels using 4-Azido-2-chloro-1-methoxybenzene could enable protein-ligand interaction studies via UV-induced crosslinking. Additionally, flow chemistry approaches may enhance the safety and scalability of azidation steps.

Exploring Biological Targets

Screening libraries of 4-Azido-2-chloro-1-methoxybenzene derivatives against kinase or protease enzymes could uncover novel inhibitors. Computational docking studies would aid in rational design, prioritizing substituents that optimize binding affinity and pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume